4-(Benzyloxy)-2,5-dihydroxybenzoic acid
Overview
Description
4-(Benzyloxy)-2,5-dihydroxybenzoic acid , also known as 4-(Benzyloxy)resorcinol , is an organic compound with the chemical formula C₁₄H₁₂O₅ . It belongs to the class of phenolic compounds and is characterized by the presence of two hydroxyl groups (dihydroxy) and a benzyl ether group (benzyloxy) attached to a resorcinol core.
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid involves the condensation reaction between 4-hydroxybenzoic acid (resorcinol) and benzyl bromide . The benzyl group (benzyloxy) is introduced via this reaction, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid consists of a resorcinol core (2,5-dihydroxybenzoic acid) with a benzyl group (benzyloxy) attached to one of the hydroxyl groups. The compound’s chemical structure is as follows:
Chemical Reactions Analysis
- Electrophilic Nitration : The benzene ring in 4-(Benzyloxy)-2,5-dihydroxybenzoic acid can undergo nitration reactions, introducing nitro groups.
- Friedel-Crafts Acylation : The benzene ring can also undergo acylation reactions, leading to the introduction of acyl groups.
- Reduction : The benzyl ether group (benzyloxy) can be reduced to the corresponding alcohol group (benzyl alcohol).
Physical And Chemical Properties Analysis
- Physical State : Colorless solid
- Solubility : Soluble in alcohol, benzene; practically insoluble in water
- Melting Point : Varies depending on the crystalline form
- Stability : Stable up to 150°C, yielding metal oxide as the end product upon decomposition
Safety And Hazards
- Safety : Monobenzone (a related compound) is used for medical depigmentation, but it may cause permanent depigmentation.
- Hazards : Handle with care; avoid contact with eyes, skin, and clothing.
Future Directions
Research on 4-(Benzyloxy)-2,5-dihydroxybenzoic acid could explore its potential applications beyond depigmentation, such as in melanoma treatment or other therapeutic areas.
properties
IUPAC Name |
2,5-dihydroxy-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGEPUVIGYRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791948 | |
Record name | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
CAS RN |
66910-91-6 | |
Record name | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.